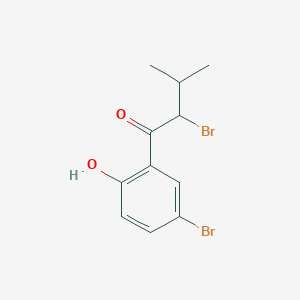
2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one is a brominated organic compound with the molecular formula C11H12Br2O2. This compound is characterized by the presence of two bromine atoms, a hydroxy group, and a ketone group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one can be achieved through the bromination of 2-hydroxyacetophenone or 5-bromo-2-hydroxyacetophenone. The reaction typically involves the use of bromine in glacial acetic acid or 50% aqueous acetic acid . The reaction conditions include maintaining the temperature at around 70-80°C and using light irradiation to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction is carefully monitored to control the addition of bromine and maintain the desired temperature and irradiation conditions.
化学反応の分析
Types of Reactions
2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
Oxidation: Formation of 2-bromo-1-(5-bromo-2-oxophenyl)-3-methylbutan-1-one.
Reduction: Formation of 2-bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
作用機序
The mechanism of action of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s bromine atoms and hydroxy group play a crucial role in its reactivity and biological activity. It can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
2,5-Dibromo-2-hydroxyacetophenone: Similar in structure but lacks the additional methylbutanone moiety.
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: Another brominated acetophenone derivative with similar reactivity.
2-Bromo-4’-hydroxyacetophenone: Differing in the position of the bromine and hydroxy groups.
Uniqueness
2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one is unique due to the presence of the 3-methylbutanone moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
19019-22-8 |
|---|---|
分子式 |
C11H12Br2O2 |
分子量 |
336.02 g/mol |
IUPAC名 |
2-bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H12Br2O2/c1-6(2)10(13)11(15)8-5-7(12)3-4-9(8)14/h3-6,10,14H,1-2H3 |
InChIキー |
LDFIKBBDLGKYLH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)C1=C(C=CC(=C1)Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


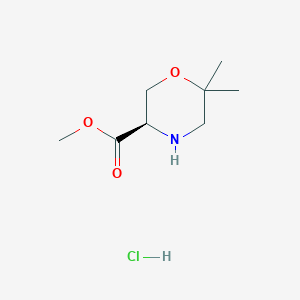
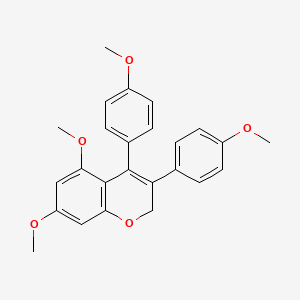
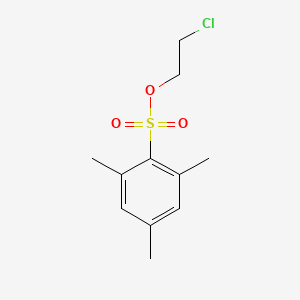
![2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14008322.png)
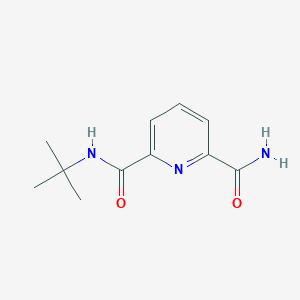
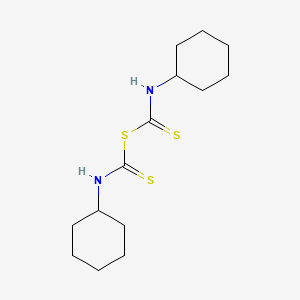
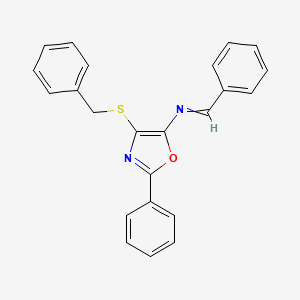

![1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione](/img/structure/B14008357.png)
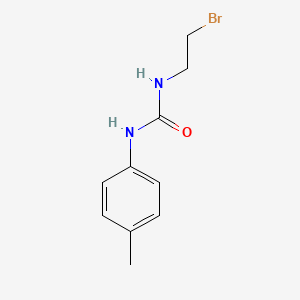
![6-[2-[4-(4-Fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)-3-pyridyl]vinyl]-4-hydroxy-tetrahydropyran-2-one](/img/structure/B14008370.png)


acetate](/img/structure/B14008377.png)
